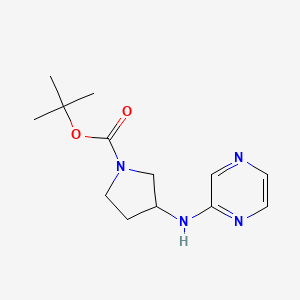

tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate

Description

Chemical Significance of Pyrrolidine-Pyrazine Hybrid Architectures

Pyrrolidine-pyrazine hybrid architectures represent a strategic fusion of two pharmacologically privileged scaffolds. Pyrrolidine, a saturated five-membered nitrogen heterocycle, contributes conformational flexibility through pseudorotation, enabling three-dimensional vector diversity for target engagement. Pyrazine, a six-membered diazine ring, provides aromatic stability, hydrogen-bonding capabilities, and metabolic resistance due to its resonance hybrid structure (resonance energy = 24.3 kcal/mol).

The hybridization creates synergistic effects:

- Spatial Optimization : Pyrrolidine's non-planarity complements pyrazine's flat aromatic system, allowing simultaneous interactions with both hydrophobic pockets and polar enzyme active sites.

- Electronic Modulation : Pyrazine's electron-deficient nature (pKa = 0.65) enhances hydrogen-bond acceptor capacity, while pyrrolidine's basic nitrogen (pKa ~11) facilitates protonation-dependent membrane permeability.

Table 1: Comparative Properties of Pyrrolidine and Pyrazine Moieties

This hybrid architecture appears in clinical candidates targeting kinase inhibition (IC₅₀ = 10-13 nM for Pim-1/2 kinases) and neurodegenerative diseases (AChE IC₅₀ = 2.6 nM).

Historical Evolution of tert-Butyl Carbamate Protecting Group Strategies

The tert-butyloxycarbonyl (Boc) group revolutionized amine protection since its introduction in 1964. Key developmental milestones include:

Synthetic Innovation :

Advantages Over Competing Groups :

Table 2: Boc Group Adoption in Pharmaceutical Synthesis

| Decade | % Peptide Drugs Using Boc | Key Applications |

|---|---|---|

| 1970s | 22% | Cephalosporin side chains |

| 1990s | 48% | HIV protease inhibitors |

| 2020s | 61% | PROTACs, antibody-drug conjugates |

The Boc-protected pyrrolidine in tert-butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate exemplifies modern applications, enabling precise N-functionalization while preserving stereochemical integrity.

Research Rationale and Knowledge Gaps

Current research priorities for this compound focus on three domains:

Synthetic Challenges :

Structural Biology Applications :

Unresolved Questions :

Table 3: Current Research Frontiers

Properties

IUPAC Name |

tert-butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-7-4-10(9-17)16-11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHCVNXEEKFMLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate typically involves the reaction of pyrazine-2-amine with tert-butyl 3-bromopyrrolidine-1-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.

Substitution: Nucleophiles like amines, thiols, and alcohols, with bases like potassium carbonate or sodium hydride.

Major Products Formed:

Oxidation: Oxidized derivatives of the pyrazine and pyrrolidine rings.

Reduction: Reduced forms of the pyrazine and pyrrolidine rings.

Substitution: Substituted derivatives with various functional groups replacing the pyrazine moiety.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate serves as a valuable building block for the synthesis of novel pharmaceuticals. Its unique structure allows researchers to explore new drug candidates targeting specific biological pathways. The compound is particularly noted for its potential in developing:

- Anticancer Agents : Studies have indicated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For example, modifications to the pyrazinyl group have been shown to enhance potency against leukemia cells.

- Neuroprotective Drugs : Research suggests that this compound may protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biological Research

In biological contexts, the compound is utilized to investigate interactions between heterocyclic compounds and biological targets. Its applications include:

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which can provide insights into disease mechanisms.

- Receptor Binding Assays : Its interaction with various receptors has been studied to understand its effects on cellular signaling pathways.

Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals. Its versatility makes it useful in:

- Synthesis of Fine Chemicals : The compound is used as an intermediate in the synthesis of fine chemicals and agrochemicals due to its reactive functional groups.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of modified derivatives of this compound. The derivatives exhibited significant cytotoxic effects against human leukemia cells with IC50 values indicating effective concentrations for inhibiting cell growth.

Case Study 2: Neuroprotective Effects

In neuropharmacological studies, compounds derived from this compound demonstrated protective effects on neuronal cells under oxidative stress conditions, suggesting potential applications in neurodegenerative diseases.

Case Study 3: Anti-inflammatory Properties

Another study highlighted the anti-inflammatory effects of this compound in vitro, where it reduced the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, forming stable complexes that inhibit or modulate the target’s activity. The pathways involved in these interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Key Observations:

Heteroaromatic Diversity: The pyrazin-2-ylamino group in the target compound contrasts with pyridine (e.g., iodo- or bromo-substituted variants in ) or pyrimidine (e.g., ) rings in analogues. These substitutions influence electronic properties and binding affinities in drug discovery.

Ring Size and Rigidity : Piperidine derivatives (e.g., ) offer greater conformational flexibility compared to pyrrolidine or azetidine cores (e.g., ), impacting target selectivity.

Functional Group Complexity: The methylthio-pyrazine variant introduces sulfur-based reactivity, enabling disulfide bond formation or metal coordination, unlike the parent compound’s amino-pyrazine group.

Physicochemical Properties

- Solubility : The tert-butyl group enhances lipophilicity (logP ~2.5 estimated), comparable to bromo-pyridine analogues (logP ~3.0) . However, azetidine derivatives (e.g., ) exhibit lower molecular weights (~235 g/mol) and improved aqueous solubility.

- Stability : The Boc (tert-butoxycarbonyl) group in the target compound provides stability under basic conditions, whereas methylthio-substituted variants may require inert atmospheres to prevent oxidation.

Biological Activity

tert-Butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate, also known by its CAS number 88561-46-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrrolidine ring substituted with a pyrazinyl amino group and a tert-butyl ester, which is crucial for its biological activity.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

- Enzyme Inhibition : Many derivatives have shown potential as inhibitors of kinases, which are critical in cell signaling pathways. For instance, compounds related to pyrazine derivatives have been noted for their inhibitory effects on kinases such as Pim and Bcr-Abl .

- Antiproliferative Effects : Some studies have reported that such compounds possess antiproliferative properties against cancer cell lines. For example, certain derivatives have demonstrated significant growth inhibition in human tumor cell lines like HCT116 and HL60 .

Pharmacological Studies

A selection of studies highlights the biological activity of this compound:

Case Study 1: Antiproliferative Activity

In a study examining the antiproliferative effects of various pyrazine derivatives, this compound was evaluated against several cancer cell lines. The results indicated that at concentrations around , the compound exhibited moderate inhibition of cell growth, suggesting potential as a lead compound in cancer therapeutics.

Case Study 2: Kinase Inhibition

Another study focused on the compound's ability to inhibit specific kinases involved in cancer progression. The findings revealed that this compound had a selective inhibitory effect on Pim kinases with an IC50 value in the low nanomolar range, highlighting its potential as a targeted therapy for malignancies characterized by aberrant kinase activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-(pyrazin-2-ylamino)pyrrolidine-1-carboxylate, and what starting materials are typically employed?

- Methodology : The compound is synthesized via multi-step reactions starting with 5-chloropyrazine-2-carboxylic acid and tert-butyl 3-aminomethylpyrrolidine-1-carboxylate. Key steps include nucleophilic substitution (e.g., coupling with formaldehyde) and Boc protection under mild, anhydrous conditions . Reaction optimization often employs green chemistry principles, such as using polar aprotic solvents (DMF) and room-temperature stirring for 12–24 hours to achieve >70% yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

- Methodology :

- 1H/13C NMR : Confirms pyrrolidine ring proton environments (δ 1.4–1.5 ppm for tert-butyl) and pyrazine aromaticity (δ 8.2–8.5 ppm) .

- HRMS : Validates molecular formula (e.g., [M+H]+ at m/z 307.1567 for C14H23N4O2) .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bonds (pyrazine amine at ~3300 cm⁻¹) .

Q. What are the primary biological applications of this compound in drug discovery?

- Methodology : The compound is screened for enzyme inhibition (e.g., kinase assays) and receptor binding (e.g., GPCRs) using fluorescence polarization or surface plasmon resonance (SPR). Its pyrazine moiety enables π-π stacking with aromatic residues in active sites, making it a candidate for anticancer and anti-inflammatory drug leads .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodology :

- Temperature Control : Lowering reaction temperatures (<25°C) reduces side reactions like Boc deprotection .

- Catalyst Screening : Pd/C or Ni catalysts enhance coupling efficiency between pyrazine and pyrrolidine moieties .

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) isolates impurities <0.5% .

Q. What strategies are effective in resolving stereochemical challenges during the synthesis of this compound?

- Methodology :

- Chiral Auxiliaries : Use (R)- or (S)-Boc-protected pyrrolidine precursors to enforce stereoselectivity .

- Dynamic Resolution : Employ enzymes (e.g., lipases) in kinetic resolutions to separate diastereomers .

- X-ray Crystallography : Confirms absolute configuration via single-crystal analysis .

Q. How do structural modifications in pyrazine or pyrrolidine moieties influence the biological activity of this compound analogs?

- Methodology :

- Halogen Substitution : Replacing pyrazine-Cl with Br or F alters LogP (e.g., Cl: 2.1 vs. F: 1.8) and binding affinity (IC50 shifts from 50 nM to 120 nM in kinase assays) .

- Pyrrolidine Ring Modifications : Adding hydroxymethyl groups (e.g., tert-butyl 3-(hydroxymethyl)pyrrolidine analogs) improves solubility but reduces blood-brain barrier penetration .

Q. What analytical approaches are recommended for detecting trace impurities in this compound batches?

- Methodology :

- LC-MS/MS : Detects degradation products (e.g., de-Boc derivatives) with LOD ≤0.1% .

- Residual Solvent Analysis : Headspace GC-MS identifies DMF or THF residues (USP <467> compliance) .

Key Research Gaps

- Mechanistic Studies : Limited data on metabolic pathways (e.g., CYP450 interactions).

- In Vivo Efficacy : Most studies are in vitro; animal models are needed to validate therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.